2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include thionyl chloride, triethylamine, sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, given its potential biological activities . In the industrial sector, it may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide can be compared with other similar compounds, such as:
3-oxo-3-phenyl-N-pyridin-3-ylpropanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-3-oxo-3-phenylpropanamide: Lacks the pyridine ring, which can influence its binding properties and overall activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12(13(18)10-5-2-1-3-6-10)14(19)17-11-7-4-8-16-9-11/h1-9,12H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVKZBIYTCUWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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